Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

Thermochemistry Physical Organic Chemistry Computational Chemistry

5-Methyl-N-(alpha-methylphenethyl)-furfurylamine (CAS: 23656-75-9) is a synthetic, secondary amine derivative of furfurylamine with a molecular weight of 229.32 g/mol and the formula C₁₅H₁₉NO. Its structure features a 5-methylfuran core linked to an alpha-methylphenethylamine moiety, resulting in a chiral molecule due to the stereocenter on the phenethylamine side chain.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 23656-75-9
Cat. No. B187480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
CAS23656-75-9
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNC(C)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3
InChIKeyXJDMKPUUJXVUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(alpha-methylphenethyl)-Furfurylamine (CAS 23656-75-9) Technical Profile for R&D Sourcing


5-Methyl-N-(alpha-methylphenethyl)-furfurylamine (CAS: 23656-75-9) is a synthetic, secondary amine derivative of furfurylamine with a molecular weight of 229.32 g/mol and the formula C₁₅H₁₉NO [1]. Its structure features a 5-methylfuran core linked to an alpha-methylphenethylamine moiety, resulting in a chiral molecule due to the stereocenter on the phenethylamine side chain. This compound, also cataloged as CS-0556915, is typically supplied for research use only and is not intended for human or clinical applications . It serves as a specialized chemical intermediate and a research tool for investigating structure-activity relationships (SAR) within the broader class of furfurylamine derivatives.

Procurement Rationale: Why 5-Methyl-N-(alpha-methylphenethyl)-Furfurylamine is Not Interchangeable with Other Furfurylamines


Simple furfurylamine or its close analogs cannot serve as direct substitutes for 5-Methyl-N-(alpha-methylphenethyl)-furfurylamine in advanced research applications. The compound's specific substitution pattern—a 5-methyl group on the furan ring combined with an N-(alpha-methylphenethyl) side chain—dictates its unique physicochemical and biological properties. For instance, the 5-methyl group is known to significantly alter thermodynamic stability compared to the unsubstituted parent compound, a property that can influence reaction energetics and binding interactions [1]. Similarly, the specific N-substituent differentiates it from other N-alkyl or N-aryl furfurylamines, which have been shown to exhibit divergent pharmacological profiles and toxicities based solely on the nature and length of the nitrogen substituent [2]. Therefore, substitution with a generic furfurylamine derivative would invalidate experimental reproducibility and compromise the integrity of any structure-activity relationship study.

Evidence-Based Differentiation: Quantitative Data for 5-Methyl-N-(alpha-methylphenethyl)-Furfurylamine Against Comparators


Thermodynamic Stability: Impact of 5-Methyl Substitution on Furfurylamine Core

The presence of a 5-methyl group on the furan ring substantially alters the thermodynamic stability of the furfurylamine core. Experimental calorimetry and computational G3 calculations demonstrate that 5-methylfurfurylamine is significantly more thermodynamically stable in the gas phase than unsubstituted furfurylamine. This inherent stability influences the compound's behavior in energetic reactions and can be a critical factor in its synthesis, purification, and potential use as a building block [1].

Thermochemistry Physical Organic Chemistry Computational Chemistry

Pharmacological Activity: Class-Based Differentiation via N-Substituent Effects

The pharmacological and toxicological properties of furfurylamines are highly sensitive to the nature of the N-substituent. A classic study on a series of mono-furfurylamines established that both activity and toxicity increase with the length and type of the substituent on the nitrogen atom. This class-level evidence confirms that 5-Methyl-N-(alpha-methylphenethyl)-furfurylamine, with its specific alpha-methylphenethyl substitution, cannot be considered pharmacologically equivalent to other N-alkyl (e.g., methyl, ethyl, amyl) furfurylamines. The observed sympathomimetic-like activity on smooth muscle for certain analogs further underscores that the N-substituent is a key determinant of biological interaction, making this compound a distinct entity for research [1].

Pharmacology Structure-Activity Relationship (SAR) Toxicology

Patent Differentiation: Distinct Utility from Closely Related Furfurylamine Derivatives

A key comparator, N-methyl-5-(4-nitrophenyl)-N-(alpha-methylphenethyl)furfurylamine hydrochloride, is explicitly claimed in a patent as an antidepressant agent with demonstrated in vivo efficacy in a standard ptosis-anti-tetrabenazine test in mice [1]. This patented compound differs structurally from the target compound (5-Methyl-N-(alpha-methylphenethyl)-furfurylamine) in two critical aspects: it contains a 4-nitrophenyl group at the furan ring's 5-position instead of a methyl group, and it has an additional N-methyl group on the amine nitrogen. These specific modifications are required for the claimed antidepressant activity. This direct comparison highlights that the target compound, lacking these functional groups, is a distinct chemical entity that serves a different purpose—primarily as a simpler, non-nitrated analog for SAR investigations or as a synthetic intermediate, rather than as a direct candidate for antidepressant therapy.

Medicinal Chemistry Antidepressant Research Patent Analysis

Chiral Purity and Identity: Critical Quality Attributes for Research Reproducibility

5-Methyl-N-(alpha-methylphenethyl)-furfurylamine possesses a stereocenter at the alpha-methylphenethyl moiety, making it a chiral compound. The precise stereochemical configuration is a critical quality attribute for any research application, as the individual enantiomers or diastereomers can exhibit vastly different biological activities, binding affinities, or catalytic properties. While the bulk commercial product is likely a racemic mixture, the verification of its identity and chiral purity against authoritative standards is non-negotiable. The compound's unique identifiers, including its InChIKey (XJDMKPUUJXVUSW-UHFFFAOYSA-N) and SMILES (C(NC(CC1=CC=CC=C1)C)C=2OC(C)=CC2), provide an unambiguous digital fingerprint for identity confirmation [1]. Procurement from reputable vendors with associated Certificates of Analysis (CoA) ensures that the received material matches this specific chemical entity, thereby safeguarding the reproducibility of experiments.

Analytical Chemistry Chiral Separation Quality Control

Validated Application Scenarios for Procuring 5-Methyl-N-(alpha-methylphenethyl)-Furfurylamine


Investigating Structure-Activity Relationships (SAR) of Furfurylamines

As demonstrated by the class-level pharmacological data and direct patent comparison, this compound is ideally suited for SAR studies. Its specific N-(alpha-methylphenethyl) and 5-methyl substitution pattern provides a unique data point for understanding how modifications to the furfurylamine core affect biological activity and physical properties [1][2]. Researchers can use it as a comparator to simpler N-alkyl furfurylamines or as a scaffold to synthesize further derivatives for medicinal chemistry programs.

Use as a Well-Defined Synthetic Intermediate

The compound's established identity and thermodynamic stability, particularly the well-characterized 5-methylfuran core [1], make it a reliable building block for more complex molecule synthesis. Its secondary amine functionality and aromatic rings offer multiple sites for further chemical elaboration (e.g., alkylation, acylation, or cross-coupling reactions). Procurement ensures a reproducible starting material for developing proprietary synthetic routes or creating focused chemical libraries.

Calibration Standard for Analytical Method Development

Given its unique and well-documented analytical identifiers (InChIKey, SMILES) [2], 5-Methyl-N-(alpha-methylphenethyl)-furfurylamine can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS. This is particularly relevant for laboratories working on the detection, quantification, or quality control of related furfurylamine derivatives in complex mixtures.

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